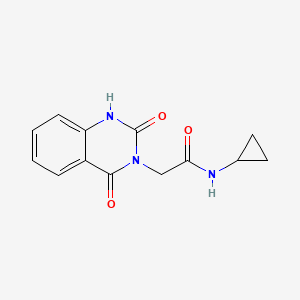

![molecular formula C11H10ClN5O2 B6419230 N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine CAS No. 1334369-77-5](/img/structure/B6419230.png)

N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine, also known as N2-CPM-NPD, is an important chemical compound in the field of scientific research. It is a heterocyclic compound that is used in a variety of laboratory experiments and applications. It is a versatile compound that has a wide range of applications in the field of science and technology. It is also known for its biochemical and physiological effects, as well as its potential applications in the future.

Scientific Research Applications

Antimicrobial Applications

“N2-(2-chlorobenzyl)-5-nitropyrimidine-2,4-diamine” has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM . This compound has shown to inhibit the growth of Haemophilus influenzae, suggesting its potential use as an antimicrobial agent .

Anticancer Applications

While there isn’t direct research available on the anticancer applications of this specific compound, related compounds have shown promise in cancer treatment . For instance, certain phytochemicals have obtained positive results in clinical stages and were further approved for cancer treatment . This suggests that “N2-(2-chlorobenzyl)-5-nitropyrimidine-2,4-diamine” could potentially be explored for similar applications.

Inhibitor Applications

The compound has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS), which is a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis . This pathway is present in many pathogenic bacteria, making this compound a potential candidate for the development of new antibacterial drugs .

Synthetic Method Development

The compound has been used in the development of original synthetic methods using TDAE methodology on nitroheterocyclic substrates . This new synthetic method using TDAE should allow access to new 2-substituted 5-nitroimidazole derivatives with various electrophiles such as carbonyls and other N-tosylbenzylimines .

Antiviral Applications

While there isn’t direct research available on the antiviral applications of this specific compound, related compounds have shown promise in antiviral activity . For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells . This suggests that “N2-(2-chlorobenzyl)-5-nitropyrimidine-2,4-diamine” could potentially be explored for similar applications.

Quality Control in Pharmaceuticals

While not directly related to “N2-(2-chlorobenzyl)-5-nitropyrimidine-2,4-diamine”, the analysis of impurities is an important step in the quality control of pharmaceutical ingredients and final products . As such, this compound could potentially be used in the development of new analytical methods for quality control in pharmaceuticals.

properties

IUPAC Name |

2-N-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5O2/c12-8-4-2-1-3-7(8)5-14-11-15-6-9(17(18)19)10(13)16-11/h1-4,6H,5H2,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFKLQVOXYXQSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NC=C(C(=N2)N)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(2-chlorobenzyl)-5-nitropyrimidine-2,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419150.png)

![N-(3,5-difluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6419155.png)

![1-(5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one](/img/structure/B6419163.png)

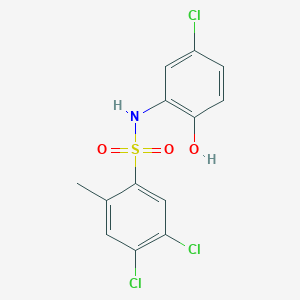

![4-ethyl-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6419165.png)

![13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-(3-methylbutyl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile](/img/structure/B6419170.png)

![N-(3-chloro-4-methylphenyl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B6419172.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide](/img/structure/B6419202.png)

![N-{3-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6419220.png)

![2-[(2,4-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B6419224.png)

![2-[3-methyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B6419247.png)